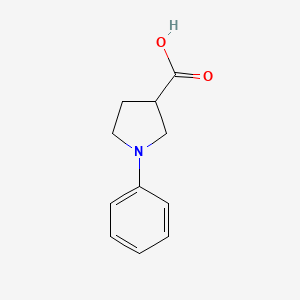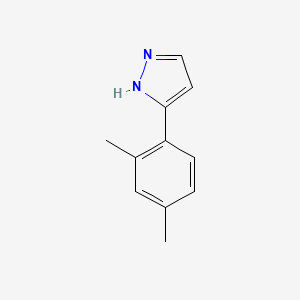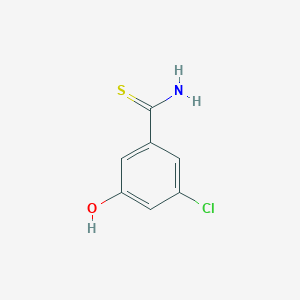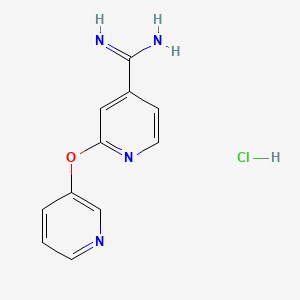
2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride
Descripción general
Descripción
2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride (2-POCH) is an organic compound that has recently been studied for its potential applications in biomedical research. This compound has a unique structure that is comprised of a pyridine ring and a carboximidamide group, and it is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
1. Quantitative Analysis in Chemistry
A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed to determine hydrophobic N-alkyloxy substituted amidines, including variants of 2-(Pyridin-3-yloxy)pyridine-4-carboximidamide, which was successfully applied to monitor and control the synthesis process. This method is vital for ensuring precision and accuracy in chemical synthesis and analysis (Wojciechowska et al., 2016).
2. Metal Ion Extraction
A study explored the use of hydrophobic N ′-alkyloxypyridine-2-, -3- and -4-carboximidamides as efficient zinc(II) extractants from acidic chloride solutions. Factors like chloride ion concentration and extractant structure were investigated. N ′-(2-ethylhexyloxy)pyridine-4-carboximidamide exhibited high efficiency and suitability in terms of loading capacity for zinc(II) extraction (Wojciechowska et al., 2017).
3. Crystal Structure Analysis
The crystal structures of related compounds, such as N′-aminopyridine-2-carboximidamide, were studied. The molecules in these structures are linked by intermolecular N—H⋯N hydrogen-bonding interactions, forming a network or chain. Such studies are crucial for understanding molecular interactions and designing new materials (Eya’ane Meva et al., 2017).
4. Synthesis of Novel Compounds
2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride has been utilized in the synthesis of novel compounds. For instance, its derivatives have been used for the Fe(III) recovery in solvent extraction processes. This research contributes to the development of new methods for metal ion extraction and separation (Wojciechowska et al., 2019).
Propiedades
IUPAC Name |
2-pyridin-3-yloxypyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O.ClH/c12-11(13)8-3-5-15-10(6-8)16-9-2-1-4-14-7-9;/h1-7H,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLGLRHCKOXDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CC(=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



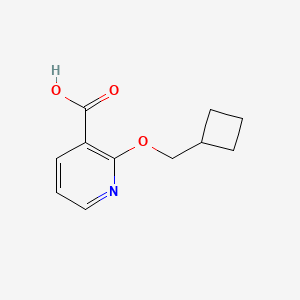

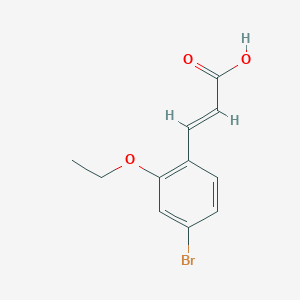

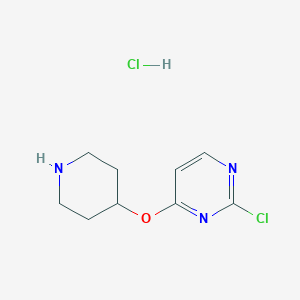

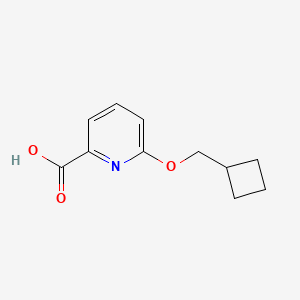


![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)
![Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1391651.png)
